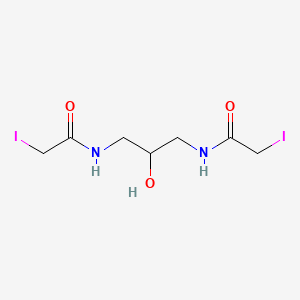

Acetamide, N,N'-(2-hydroxy-1,3-propylene)bis(iodo-

Description

Properties

CAS No. |

64049-32-7 |

|---|---|

Molecular Formula |

C7H12I2N2O3 |

Molecular Weight |

425.99 g/mol |

IUPAC Name |

N-[2-hydroxy-3-[(2-iodoacetyl)amino]propyl]-2-iodoacetamide |

InChI |

InChI=1S/C7H12I2N2O3/c8-1-6(13)10-3-5(12)4-11-7(14)2-9/h5,12H,1-4H2,(H,10,13)(H,11,14) |

InChI Key |

QDJFCVLFAFASNE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CNC(=O)CI)O)NC(=O)CI |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthesis (Based on Patent CN109824537A)

This method, while originally designed for a related acetamide compound with hydroxyphenyl groups, offers insight into the preparation of structurally similar acetamide derivatives and can be adapted for bis(iodoacetamide) compounds.

| Step | Reaction Description | Reagents and Conditions | Yield & Notes |

|---|---|---|---|

| 1. Synthesis of ortho-acetaminophenol (B) | Ortho-aminophenol is acetylated with acetic anhydride under ice bath conditions. | Ortho-aminophenol + Acetic anhydride, ice bath, solvent washing, drying. Molar ratio 1:1-1.5 | High purity intermediate obtained after washing and drying. |

| 2. Synthesis of N-(2-methoxyphenyl)acetamide (C) | Methylation of phenolic hydroxyl group using dimethyl carbonate and phase transfer catalyst under reflux. | Dimethyl carbonate, phase transfer catalyst (e.g., cesium carbonate), 95-110 °C, 3-5 h | Efficient methylation with good conversion. |

| 3. Bromination to N-(5-bromo-2-methoxyphenyl)acetamide (D) | Bromination with N-bromosuccinimide (NBS) under ice bath and nitrogen protection. | NBS, methylene chloride, 0-5 °C, 2-4 h | Yield ~88%, product isolated by extraction and drying. |

| 4. Introduction of acetyl group to form N-(3-acetyl-2-hydroxyphenyl)acetamide (E) | Reaction of compound D with chloroacetic chloride in presence of AlCl3 catalyst under ice bath and nitrogen. | Chloroacetic chloride, AlCl3, methylene chloride, 0-25 °C, nitrogen atmosphere | Yield ~75-79%, extraction and washing steps applied. |

| 5. Reduction and de-bromination to final product (F) | Hydrogenation over Pd/C catalyst with acid binding agent under controlled temperature. | Pd/C (5%), triethylamine or sodium bicarbonate, H2 gas, 50-75 °C, 3-6 h | Yield 72-85%, high purity (~99.8% by HPLC) after recrystallization. |

This multi-step process highlights the importance of controlling reaction conditions such as temperature, atmosphere (nitrogen protection), and catalysts to achieve high yields and purity.

Amidation Using Methyl Acetate and Methanol Mixture

Another approach focuses on amidation reactions using a mixture of methyl acetate and methanol to replace traditional acetic acid derivatives. This method offers advantages such as lower production costs and milder reaction conditions.

| Parameter | Range | Preferred Conditions |

|---|---|---|

| Methyl acetate content in mixture | 60-90% (mass) | 75-85%, optimally 80% |

| Reaction temperature | 120-240 °C | 150-170 °C |

| Reaction pressure | 0.35-4.0 MPa | 0.35-0.45 MPa |

| Catalysts | Alkali metal alkoxides, cobalt-based, molybdenum-based catalysts | At least one catalyst used |

This amidation method is suitable for producing acetamide compounds by reacting acetic acid derivatives with amines under pressure and elevated temperature, catalyzed by metal-based catalysts. It is adaptable for synthesizing various acetamide derivatives, potentially including bis(iodoacetamide) compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Stepwise functional group transformation (Patent CN109824537A) | Ortho-aminophenol derivatives | Acetic anhydride, dimethyl carbonate, NBS, AlCl3, chloroacetic chloride, Pd/C | Ice bath, reflux, nitrogen atmosphere, 0-75 °C | 72-88% per step | Multi-step, high purity, industrially feasible |

| Amidation with methyl acetate/methanol mixture (Patent CN1663944A) | Acetic acid derivatives, amines | Methyl acetate, methanol, metal catalysts | 120-240 °C, 0.35-4.0 MPa | Not specified | Cost-effective, scalable |

Research Findings and Considerations

- The stepwise synthesis involving acetylation, methylation, bromination, and iodoacetylation followed by reduction provides a controlled route to acetamide derivatives with high purity and yield, suitable for pharmaceutical applications.

- The amidation method using methyl acetate and methanol offers an efficient and economical alternative for acetamide synthesis, potentially applicable for large-scale production.

- The choice of catalysts (alkali metal alkoxides, cobalt, molybdenum) and reaction parameters (temperature, pressure) critically influence the reaction efficiency and product quality.

- Purification steps such as solvent washing, extraction, drying, and recrystallization are essential to obtain the final compound with high purity (>99% by HPLC).

- Protection of sensitive functional groups during bromination and iodoacetylation steps requires inert atmosphere (nitrogen) and temperature control to avoid side reactions.

Chemical Reactions Analysis

Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-Iodo-N-(prop-2-yn-1-yl)acetamide (Compound 33)

- Structure: A monofunctional iodoacetamide derivative with a propargyl group.

- Synthesis : Produced via EDCI/DMAP-mediated coupling of iodoacetic acid and propargylamine, yielding a 5% product after purification .

- Applications : Used in click chemistry for bioconjugation. Unlike the target compound, it lacks a bridging group, limiting its cross-linking utility.

- Key Difference : The hydroxypropylene bridge in the target compound enhances solubility and enables dual reactivity, whereas Compound 33 is optimized for alkyne-azide cycloaddition .

Iodixanol (Visipaque)

- Structure: A dimeric, nonionic contrast agent with six iodine atoms and a 2-hydroxy-1,3-propylene bis(acetylimino) backbone . Molecular formula: C₃₅H₄₄I₆N₆O₁₅ (MW: 1550.20) .

- Applications : Clinical radiography due to high iodine content (49.1%) and isosmolarity.

- Key Difference: While both compounds share a hydroxypropylene bridge, iodixanol’s benzenedicarboxamide core and six iodine atoms make it a diagnostic agent, whereas the target compound’s simpler bis(iodoacetamide) structure suits biochemical applications .

S70254 (2-iodo-N-2-[5-methoxy-2-(naphthalen-1-yl)-1H-pyrrolo[3,2-b]pyridine-3-yl]acetamide)

- Structure : A heterocyclic iodoacetamide derivative with a naphthalene-pyrrolopyridine moiety .

- Synthesis : Prepared via nucleophilic substitution of a bromo precursor with sodium iodide, achieving moderate yields .

- Applications: Potential use in kinase inhibition or targeted therapies.

- Key Difference : S70254’s aromatic system enables specific protein interactions, whereas the target compound’s bifunctional design supports cross-linking or bulk protein modification .

Phosphonic Acid Derivatives with Hydroxypropylene Bridges

- Example : ((2-Hydroxy-1,3-propanediyl)bis(nitriobis(methylene)))tetrakisphosphonic acid .

- Applications : Industrial chelators or corrosion inhibitors.

- Key Difference : The target compound’s iodoacetamide groups confer thiol-specific reactivity, unlike phosphonic acid derivatives, which prioritize metal coordination .

Physicochemical and Functional Properties Comparison

Toxicity and Handling

- Proper handling (gloves, dark storage) is essential .

- In contrast, iodixanol has well-documented safety profiles for clinical use .

Q & A

Q. What are the critical structural features of iodixanol that influence its functionality as a nonionic contrast agent?

Iodixanol (C₃₅H₄₄I₆N₆O₁₅) contains a 2-hydroxy-1,3-propylene bridge linking two triiodinated benzenedicarboxamide groups. This dimeric structure reduces osmolality compared to monomeric agents, minimizing cellular dehydration in biomedical applications. The six iodine atoms (≈49% by weight) provide radiopacity, while hydroxyl and dihydroxypropyl groups enhance water solubility and biocompatibility .

Q. How is iodixanol synthesized, and what purity benchmarks are essential for research use?

Synthesis involves coupling 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with a 2-hydroxy-1,3-propanediyl bis(acetylimino) spacer. Critical purity parameters include:

- Residual solvents (e.g., dimethylacetamide) < 10 ppm.

- Free iodide content < 5 μg/mL (tested via ion chromatography).

- Melting point: 262–267°C (dec.) as a quality indicator .

Q. What spectroscopic methods are recommended for characterizing iodixanol’s stability in aqueous solutions?

- ¹H/¹³C NMR : Verify structural integrity by monitoring acetyl and hydroxyl proton signals.

- HPLC-MS : Detect degradation products (e.g., de-iodinated derivatives) using reverse-phase C18 columns and ESI-MS in negative ion mode .

Advanced Research Questions

Q. How does iodixanol’s molecular configuration affect its pharmacokinetics in in vivo imaging studies?

Iodixanol’s low osmolality (~290 mOsm/kg) and hydrophilicity reduce vascular irritation, enabling safe intravascular use. However, its large molecular weight (1550.18 g/mol) limits diffusion across intact blood-brain barriers. Researchers must calibrate injection protocols (dose, flow rate) using kinetic models to balance contrast efficacy and renal clearance rates .

Q. What experimental strategies mitigate interference from iodixanol in cell-based assays (e.g., flow cytometry)?

Iodixanol can alter fluorescence signals in assays like the Sperm Chromatin Structure Assay (SCSA). To address this:

- Dose optimization : Use ≤10% (w/v) iodixanol to avoid osmotic stress.

- Control experiments : Compare results with iodixanol-free buffers to isolate artifacts.

- Alternative contrast agents : Validate findings with iohexol or gadolinium-based agents .

Q. How do contradictory data on iodixanol’s nephrotoxicity arise, and how can they be resolved?

Discrepancies stem from variable renal function in preclinical models and clinical populations. To harmonize

Q. What computational approaches predict iodixanol’s interactions with biomolecules (e.g., serum albumin)?

Molecular docking simulations (AutoDock Vina) and MD simulations (GROMACS) can model iodixanol’s binding to human serum albumin (HSA). Key parameters include:

- Binding free energy (ΔG) calculations.

- Hydrophobic interactions between iodine atoms and HSA’s subdomain IIA. Validate predictions with isothermal titration calorimetry (ITC) .

Methodological Recommendations

- Handling high iodine content : Use lead shielding and monitor radiation exposure during X-ray studies.

- Solubility challenges : Pre-warm solutions to 37°C to dissolve crystalline precipitates.

- Data reproducibility : Source iodixanol from certified suppliers (e.g., Visipaque® or OptiPrep®) to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.